REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][S:5][CH2:6][CH3:7].[OH:8]OS([O-])=O.[K+].[OH2:14]>CO>[NH2:1][CH2:2][CH2:3][CH2:4][S:5]([CH2:6][CH3:7])(=[O:8])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NCCCSCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 0° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with 3×150 ml of dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The organic extracts are concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
purified by FC (10 g of silica gel, ethyl acetate/methanol/conc. ammonia=80:15:5)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |